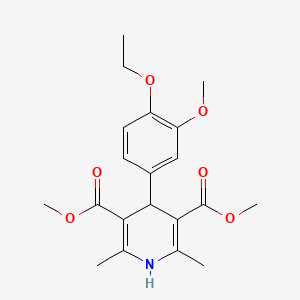

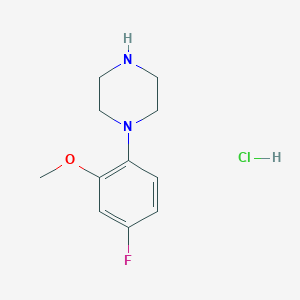

![molecular formula C21H22N2O2S B2996837 2-(4-methoxyphenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide CAS No. 896614-18-9](/img/structure/B2996837.png)

2-(4-methoxyphenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound belongs to the class of organic compounds known as phenylacetamides . These are amide derivatives of phenylacetic acids .

Synthesis Analysis

While specific synthesis methods for this exact compound were not found, it’s worth noting that similar compounds such as 4-Methoxyphenethylamine have been used as precursors for the synthesis of other organic compounds by the alkylation reaction .Molecular Structure Analysis

The molecular structure of this compound is complex. It includes a methoxyphenyl group, a thiazolyl group, and an acetamide group . The exact 3D structure may be viewed using specialized software .Chemical Reactions Analysis

Phenylacetamides, like this compound, can react with bases in a process called “neutralization”, which produces water and a salt . They can also react with active metals to form gaseous hydrogen and a metal salt .Aplicaciones Científicas De Investigación

Comparative Metabolism of Chloroacetamide Herbicides

Research on chloroacetamide herbicides, including their metabolism in human and rat liver microsomes, sheds light on the metabolic pathways that similar compounds might undergo. These studies have implications for understanding the environmental and health impacts of such chemicals (Coleman, Linderman, Hodgson, & Rose, 2000).

Synthesis and Antimicrobial Activities of Thiazoles

The synthesis of thiazoles and their fused derivatives, and evaluation of their antimicrobial activities, illustrate the potential pharmaceutical applications of thiazole-containing compounds like the one (Wardkhan, Youssef, Hamed, & Ouf, 2008).

Protein Tyrosine Phosphatase 1B Inhibitors

The designed and synthesized ethyl acetamide derivatives, including those with a methoxyphenyl group, have been evaluated for their inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), suggesting potential applications in the treatment of diabetes (Saxena, Pandey, Gupta, Singh, & Srivastava, 2009).

Anion Coordination and Molecular Geometry

Research on amide derivatives' spatial orientations and their coordination with anions highlights the structural versatility of such compounds, which could be crucial for designing novel materials or catalysts (Kalita & Baruah, 2010).

Glutaminase Inhibitors

The synthesis and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide 3 (BPTES) analogs as glutaminase inhibitors demonstrate the therapeutic potential of acetamide derivatives in cancer treatment by targeting metabolic pathways (Shukla et al., 2012).

Mecanismo De Acción

Target of Action

It’s worth noting that 4-methoxyphenethylamine, a compound with a similar structure, is known to inhibit the monoamine oxidase . Monoamine oxidases are enzymes that catalyze the oxidation of monoamines, which are involved in transmitting signals in the brain.

Mode of Action

Based on the information about 4-methoxyphenethylamine, it can be inferred that this compound might interact with its target by inhibiting the action of the enzyme, thereby preventing the oxidation of monoamines .

Biochemical Pathways

Given the potential inhibition of monoamine oxidase, it could be inferred that the compound might affect the metabolic pathways of monoamines, such as serotonin, dopamine, and norepinephrine .

Result of Action

If the compound does indeed inhibit monoamine oxidase, it could potentially increase the levels of monoamines in the brain, which could have various effects depending on the specific monoamine .

Propiedades

IUPAC Name |

2-(4-methoxyphenyl)-N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O2S/c1-15-3-7-17(8-4-15)21-23-18(14-26-21)11-12-22-20(24)13-16-5-9-19(25-2)10-6-16/h3-10,14H,11-13H2,1-2H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBTQSIKPTXTUJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)CC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-methoxyphenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

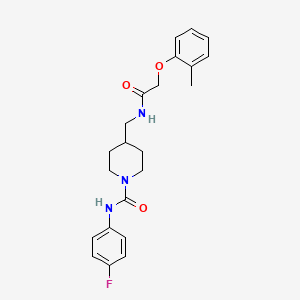

![3-[4-(Prop-2-yn-1-yl)piperazine-1-carbonyl]-1,4-dihydroquinolin-4-one](/img/structure/B2996757.png)

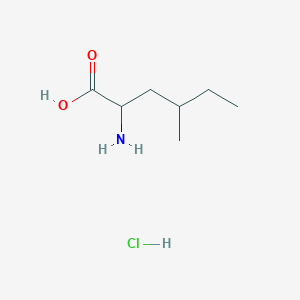

![(5-Fluoro-4-methylpyridin-2-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone](/img/structure/B2996760.png)

![Ethyl 4-[3-(trifluoromethyl)phenoxy]benzoate](/img/structure/B2996764.png)

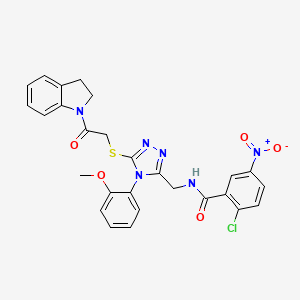

![3-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2996765.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(3-fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2996769.png)

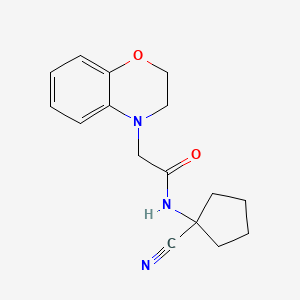

![3-{[7-methyl-4,4-dioxo-3-(1-pyrrolidinylcarbonyl)-4lambda~6~,1,2-benzothiadiazin-1(4H)-yl]methyl}benzonitrile](/img/structure/B2996774.png)

![5-Fluorothiazolo[4,5-b]pyridin-2-amine](/img/structure/B2996775.png)

![N'-(4-fluorobenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide](/img/structure/B2996776.png)